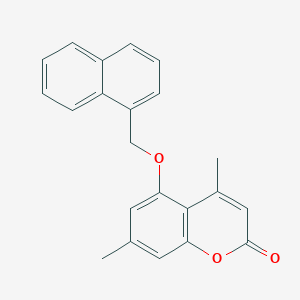
2-fluoro-N-3-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-3-pyridinylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as F-PSB and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of F-PSB is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various cellular processes, including inflammation and cancer cell growth. F-PSB has also been shown to induce apoptosis, programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
F-PSB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. F-PSB has also been shown to reduce the growth of cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, F-PSB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
F-PSB has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized using various methods. However, F-PSB has limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
Future research on F-PSB could focus on its potential applications in the treatment of various diseases, including cancer and bacterial infections. Further studies could also investigate the mechanism of action of F-PSB and its interactions with other molecules. Additionally, research could focus on improving the solubility of F-PSB to make it more accessible for use in aqueous solutions.
Conclusion:
In conclusion, F-PSB is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized using various methods and has demonstrated anti-inflammatory, anti-cancer, and anti-bacterial properties. F-PSB has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its low solubility in water. Future research on F-PSB could focus on its potential applications in the treatment of various diseases and improving its solubility for use in aqueous solutions.
Synthesis Methods
The synthesis of F-PSB has been achieved using various methods, including the reaction of 2-fluorobenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base. Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-pyridinylmethanamine. These methods have been optimized to produce high yields of F-PSB.
Scientific Research Applications
F-PSB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. F-PSB has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has demonstrated significant cytotoxicity. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-fluoro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-10-5-1-2-6-11(10)17(15,16)14-9-4-3-7-13-8-9/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXZXFHXFGLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(pyridin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)

![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)


![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)

